Product packaging for Khusene(Cat. No.:CAS No. 18444-94-5)

Khusene

Cat. No.: B102618
CAS No.: 18444-94-5
M. Wt: 204.35 g/mol
InChI Key: VBZRHXLPRWBPEH-ZGFBFQLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Khusene, specifically the (+)-zizaene enantiomer, is a bicyclic sesquiterpene that serves as a fundamental precursor in the biosynthesis of various characteristic constituents of vetiver oil, such as khusimol . This natural compound is of significant research interest in the fields of phytochemistry and fragrance science due to its complex structure and role as a biosynthetic intermediate . The intricate biosynthesis of (+)-zizaene in vivo involves the action of the enzyme (+)-zizaene synthase, which cyclizes the universal sesquiterpene precursor farnesyl diphosphate (FPP) . Research into this compound is primarily focused on unravelling the biochemical pathways of terpene synthesis and exploring the enzymatic mechanisms of sesquiterpene cyclization . Furthermore, its derivatives are critically studied for their contributions to the unique and persistent aroma profiles of vetiver essential oils, which contain over 300 reported molecules, mostly sesquiterpenoids . As a specialized reagent, this compound provides scientists with a key building block for the study of natural product synthesis, the characterization of scent and flavor molecules, and investigations in plant metabolic engineering. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B102618 Khusene CAS No. 18444-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18444-94-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,2S,5S,8R)-2,7,7-trimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane

InChI

InChI=1S/C15H24/c1-10-5-6-13-11(2)14(3,4)12-7-8-15(10,13)9-12/h10,12-13H,2,5-9H2,1,3-4H3/t10-,12+,13+,15-/m0/s1

InChI Key

VBZRHXLPRWBPEH-ZGFBFQLVSA-N

SMILES

CC1CCC2C13CCC(C3)C(C2=C)(C)C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@]13CC[C@H](C3)C(C2=C)(C)C

Canonical SMILES

CC1CCC2C13CCC(C3)C(C2=C)(C)C

Origin of Product

United States

Isolation and Purification Methodologies of Khusene

Advanced Chromatographic Techniques for Khusene Enrichment and Separation

Modern chromatography is central to the high-resolution separation of individual components from complex mixtures like essential oils. For a non-polar sesquiterpene such as this compound, a variety of advanced techniques are employed to achieve high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Essential Oil Profiling of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for profiling the volatile constituents of essential oils. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify individual compounds. In the context of vetiver oil, GC-MS analysis is the primary method for determining the presence and relative abundance of this compound (often reported as khusimene).

The process involves injecting the vaporized essential oil into a long, thin capillary column (e.g., ZB-35 MS, HP-5MS). An inert carrier gas, typically helium, transports the components through the column. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase lining the column. As each separated compound elutes from the column, it enters the mass spectrometer, where it is fragmented into ions. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparing it to spectral libraries. GC-MS analysis reveals that the concentration of khusimene in vetiver oil can vary depending on the origin and processing of the plant material.

Table 1: Representative GC-MS Data on Khusimene Content in Vetiver Oil

Vetiver Oil Origin/TypeKey Constituents IdentifiedKhusimene (%)Source(s)
Organic Vetiver Oilcyclo-isolongifolene, aromadendrene, dehydro, khusimene, alpha-amorphene2.38
Non-Organic Vetiver Oilcyclo-isolongifolene, cadinene, khusimene, alpha-amorphene2.46
Haitian Vetiver OilKhusimol (B1673632), Isovalencenol, β-Vetivenene, Zizanoic AcidNot explicitly listed, but is a known minor constituent.
Vetiver Oil (General)Khusimol, Vetiselinenol, Vetiverol, β-eudesmolMinor constituent

This table is for illustrative purposes. The chemical profile of vetiver oil is highly complex and variable.

High-Resolution Liquid Chromatography (LC) Techniques in Sesquiterpene Isolation

High-Resolution Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), offers powerful solutions for the preparative isolation of sesquiterpenes like this compound from pre-fractionated extracts. These techniques are preferred when compounds are non-volatile or thermally sensitive.

The separation is typically performed using a reversed-phase (RP) column, such as a C18 column, where the stationary phase is non-polar. A polar mobile phase, commonly a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the compounds. Less polar compounds like this compound have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By carefully optimizing the mobile phase gradient, flow rate, and column temperature, a high degree of separation can be achieved. The scalability of HPLC allows the method to be used for isolating milligrams to grams of the pure compound for further research.

Table 2: Comparison of Chromatographic Techniques for Sesquiterpene Separation

TechniquePrincipleApplication for this compoundAdvantagesLimitations
GC-MS Separation by boiling point and polarity in a gas phase; identification by mass spectrum.Profiling and quantification in essential oil.High resolution, high sensitivity, excellent for identification of volatile compounds.Not suitable for preparative isolation of large quantities; requires volatile and thermally stable compounds.
HPLC/UHPLC Separation by polarity via partitioning between a liquid mobile phase and solid stationary phase.Preparative isolation from fractions.Scalable, suitable for non-volatile compounds, high resolution.Requires solubility of the sample in the mobile phase; can be solvent-intensive for large-scale purification.
SEC Separation based on molecular size and shape through a porous stationary phase."Polishing" step to remove size-based impurities.Gentle, non-destructive method; predictable separation based on molecular weight.Limited resolution for molecules of similar size; not effective for separating isomers.

Size Exclusion Chromatography (SEC) Principles and Applications in Natural Product Purification

Size Exclusion Chromatography (SEC) is a mode of liquid chromatography that separates molecules based on their hydrodynamic volume (i.e., their size in solution). The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column more quickly and elute first. Smaller molecules can enter the pores, extending their path and causing them to elute later.

In the context of isolating this compound, SEC is not typically a primary separation method because essential oils contain many isomers and compounds with very similar molecular weights. However, it can be a valuable "polishing" step. After initial fractionation by other methods, SEC can be used to remove impurities that are significantly larger or smaller than the C15 framework of sesquiterpenes, such as residual higher molecular weight compounds or smaller volatile molecules.

Non-Chromatographic Isolation Approaches and Pre-fractionation Strategies

Prior to advanced chromatographic purification, non-chromatographic and preliminary fractionation steps are crucial for simplifying the complex vetiver oil matrix.

The initial extraction of essential oil from vetiver roots is itself a key step, commonly achieved through steam distillation or hydrodistillation . These methods use steam to vaporize the volatile compounds from the plant material, which are then condensed and collected.

Following extraction, fractional distillation under vacuum can be employed. This technique separates the components of the essential oil based on their different boiling points. Since sesquiterpenes have relatively high boiling points, this method can effectively separate them from more volatile monoterpenes and less volatile sesquiterpenols, creating enriched fractions.

Another effective pre-fractionation strategy is liquid-liquid partitioning or solvent extraction. This involves using immiscible solvents to separate compounds based on their relative solubilities. A particularly selective approach involves using a modified stationary phase to remove specific classes of compounds. For example, a silica (B1680970) gel column modified with potassium hydroxide (B78521) (KOH) can be used to selectively retain and isolate acidic compounds, such as zizanoic acid and khusenic acid, from the neutral hydrocarbon and alcohol fractions, which contain this compound. This strategy significantly simplifies the subsequent chromatographic purification of the neutral fraction.

Methodological Considerations for Purity Assessment and Yield Optimization in this compound Isolation

Purity Assessment: The purity of an isolated fraction is typically assessed using a combination of chromatographic and spectroscopic methods. Analytical HPLC is used to check for a single, sharp peak, indicating the absence of other UV-active impurities. GC-MS confirms the identity and purity by matching the retention time and mass spectrum of the isolated compound with that of a known standard or library data. For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is the definitive method.

Yield Optimization: The final yield of pure this compound is dependent on multiple factors throughout the entire process, from cultivation to final purification.

Agronomic Factors: The age of the vetiver roots significantly impacts the yield of essential oil. Studies have shown that roots aged between one and three years can produce a higher oil yield compared to older roots.

Extraction Parameters: The efficiency of the initial distillation is critical. Factors such as distillation time and the physical state of the roots (e.g., drying time post-harvest) can influence the oil yield and its composition, thereby affecting the starting amount of this compound. For instance, one study found that drying vetiver roots for 24 hours after harvest resulted in the highest content of khusimol.

Table 3: Factors Influencing Vetiver Oil Yield

FactorObservationImpact on this compound IsolationSource(s)
Root Age Roots aged 1-3 years produce higher oil yields than older roots.Higher initial oil yield provides more starting material for purification.
Cultivation Method Soil-based vs. aquaponic cultivation affects root development and oil yield.The overall quantity of oil extracted per plant is a key variable.
Distillation Method Hydrodistillation and steam distillation are common, with varying efficiency.The extraction efficiency determines the initial amount of oil recovered.
Post-Harvest Handling Drying time of roots before distillation affects the concentration of key compounds.Optimizing the concentration of target sesquiterpenes in the crude oil improves final yield.

Structural Elucidation of Khusene

Advanced Spectroscopic Characterization Techniques for Khusene Structure Determination

Modern spectroscopy offers a powerful arsenal (B13267) of tools to unravel the molecular connectivity, stereochemistry, and functional group composition of intricate molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. For a molecule with the complexity of a zizaane sesquiterpenoid, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments is essential.

¹H and ¹³C NMR: One-dimensional NMR spectra provide initial, crucial information. The ¹H NMR spectrum reveals the number of different proton environments and their electronic surroundings, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. For instance, in the structural elucidation of khusimol (B1673632) isolated from vetiver oil, the ¹H-NMR spectrum shows characteristic signals for tertiary methyl groups, non-equivalent protons of a CH₂OH group, and a vinyl methylene (B1212753) group (CH₂=C). nanobioletters.com

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov This is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivities. For example, COSY correlations can confirm the relationship between protons in a CH₂-CH fragment within the this compound skeleton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). nanobioletters.com This is a definitive way to assign carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). nanobioletters.com HMBC is critical for connecting the fragments established by COSY and for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in khusimone or the bridgehead carbons in the tricyclic zizaane framework. nih.govnih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule, for instance, the orientation of substituents on the complex ring system of this compound.

The following tables present NMR data for zizaane-type sesquiterpenoids, which are representative of the "this compound" class of compounds.

Table 1: ¹H and ¹³C NMR Data for a Zizaane-Type Sesquiterpenoid (Compound 4 in source) nih.gov Data recorded in CDCl₃

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
152.0-
242.12.32 (m)
343.82.40 (m), 2.10 (m)
434.41.64 (m)
553.61.80 (m)
6216.5-
749.6-
840.11.86 (m)
933.71.99 (m), 1.55 (m)
1026.71.75 (m), 1.62 (m)
1163.9-
1263.93.75 (d, 11.2), 3.63 (d, 11.2)
1320.81.01 (s)
1429.21.15 (s)
1514.11.12 (s)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing an extremely accurate measurement of a molecule's mass. researchgate.net This high precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between formulas that have the same nominal mass. nih.gov For example, HRESIMS analysis was used to establish the molecular formula of novel zizaane sesquiterpenoids isolated from agarwood. nih.gov

Once the molecular formula is known, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. mdpi.com The way a molecule breaks apart upon ionization provides valuable structural clues. For instance, the mass spectrum of (+)-zizaene, a known this compound, shows a characteristic fragmentation pattern that can be compared to an authentic standard for identification. spast.org

Table 2: Key Mass Spectrometry Data for Zizaane-type Sesquiterpenoids

Compound NameMolecular FormulaKey m/z peaks in Mass SpectrumSource
(+)-ZizaeneC₁₅H₂₄204 (M+), 189, 161, 147, 133, 119, 105, 91 spast.org
KhusimoneC₁₄H₂₀O204 (M+), 140, 119, 108, 91 nih.gov
Zizaane Derivative (Compound 1)C₁₅H₂₂O₂HRESIMS m/z 235.1691 [M+H]⁺ (calcd. for C₁₅H₂₃O₂, 235.1693) nih.gov
Zizaane Derivative (Compound 3)C₁₅H₂₂O₃HRESIMS m/z 273.1465 [M+Na]⁺ (calcd. for C₁₅H₂₂NaO₃, 273.1461) nih.gov

While NMR and MS can define the connectivity and relative stereochemistry, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute configuration. researchgate.netthegoodscentscompany.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern, from which a detailed 3D map of the electron density, and thus the atomic positions, can be calculated.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of different functional groups. nih.gov These techniques are excellent for identifying the types of chemical bonds present in a molecule.

For a compound like khusimone, IR spectroscopy would clearly show a strong absorption band characteristic of a carbonyl (C=O) group, typically in the range of 1700-1750 cm⁻¹. nih.gov For khusimol, a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the presence of a hydroxyl (-OH) group. nanobioletters.com The C-H stretching vibrations of the alkane backbone and the C=C stretching of the exocyclic methylene group in many zizaane derivatives also give rise to characteristic signals in both IR and Raman spectra.

Computational Approaches in this compound Structural Elucidation

The elucidation of highly complex structures is increasingly supported by computational methods, which can help to resolve ambiguities in spectroscopic data.

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software programs that can determine molecular structures from a given set of spectroscopic data. These programs take experimental data, primarily from 2D NMR experiments like HSQC and HMBC, and generate a list of all possible structures that are consistent with that data. natureinbottle.com

For a complex sesquiterpenoid, where manual interpretation of spectra can be exceedingly difficult and prone to error, CASE programs offer an unbiased and comprehensive analysis. They can handle large datasets and explore all possible connectivities, minimizing the risk of overlooking the correct structure. Modern CASE systems can also incorporate other data types and even use computational chemistry to predict NMR chemical shifts for the generated structures, ranking them by how well they match the experimental data. natureinbottle.com This synergy between experimental spectroscopy and computational analysis is becoming an indispensable part of natural product chemistry. vetiver.org

Integration of Spectroscopic Data with Computational Algorithms and Machine Learning for Structural Assignment

The definitive assignment of a complex molecular structure such as this compound is rarely achievable through a single experimental technique. The modern approach relies on a synergistic integration of experimental spectroscopic data with computational chemistry and machine learning algorithms. nih.govresearchgate.net This combination, often termed Computer-Assisted Structure Elucidation (CASE), has become indispensable for verifying proposed structures and resolving ambiguities, sometimes even correcting erroneously assigned structures of natural products without the need for total synthesis. mdpi.com

The process begins with the acquisition of a suite of spectroscopic data. High-resolution mass spectrometry (HR-MS) provides the precise molecular formula, while infrared (IR) spectroscopy identifies key functional groups. The core of the structural information, however, is derived from a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These NMR experiments reveal the carbon-hydrogen framework and the connectivity between atoms.

However, for molecules with novel skeletons or significant stereochemical complexity, interpreting NMR data can be challenging. nih.gov This is where computational algorithms play a crucial role. researchgate.net Density Functional Theory (DFT) is a prominent quantum chemistry method used to predict spectroscopic properties for a set of candidate structures generated by CASE programs. mdpi.com The algorithm calculates the likely ¹³C and ¹H NMR chemical shifts for each potential isomer. mdpi.com These predicted spectra are then compared against the experimental NMR data. The structure whose calculated NMR data most closely matches the experimental values is identified as the most probable candidate. mdpi.com

Furthermore, methods like Electronic Circular Dichroism (ECD) are used in conjunction with DFT calculations to help determine stereochemistry. nih.gov Machine learning algorithms are also being integrated into this workflow. mdpi.com Trained on vast databases of known structures and their corresponding spectral data, these models can enhance the accuracy of NMR chemical shift prediction and aid in the rapid identification of correct structural candidates from the outputs of CASE programs. mdpi.comresearchgate.net Some advanced CASE systems can process raw 1D and 2D NMR data with minimal human intervention to propose a list of plausible structures ranked by probability. researchgate.netresearchgate.net

TechniqueAbbreviationRole in Structural ElucidationComputational Integration
High-Resolution Mass SpectrometryHR-MSDetermines exact molecular mass and elemental formula. mdpi.comProvides the fundamental molecular formula constraint for structure generation algorithms.
Infrared SpectroscopyIRIdentifies key functional groups (e.g., C=O, O-H, C=C). researchgate.netHelps constrain the types of structural fragments considered by CASE programs.
Nuclear Magnetic Resonance (1D & 2D)NMR (¹H, ¹³C, COSY, HSQC, HMBC)Establishes the carbon-hydrogen framework and atom connectivity. nih.govmdpi.comExperimental shifts are compared against DFT-predicted chemical shifts for validation. mdpi.com 2D correlations are the primary input for CASE structure generators. nih.gov
Electronic Circular DichroismECDProvides information about the absolute stereochemistry of chiral molecules. nih.govExperimental ECD spectra are compared with DFT-calculated spectra of potential enantiomers.
Computer-Assisted Structure ElucidationCASEUses algorithms to generate all possible structures consistent with the spectral data. mdpi.comnih.govThis is the core computational engine that integrates all spectral constraints.
Machine LearningMLEnhances the speed and accuracy of spectral prediction and structure ranking. mdpi.comresearchgate.netModels are trained on large spectral databases to improve DFT predictions or directly assist in structure ranking.

Elucidation of Stereochemical Features of this compound

Stereochemistry, the three-dimensional arrangement of atoms, is a critical feature of molecules like this compound. youtube.com Sesquiterpenes often contain multiple chiral centers, leading to a large number of possible stereoisomers. mnstate.edu Each stereoisomer can have distinct biological properties, making the precise determination of the relative and absolute stereochemistry essential.

Stereoisomeric Characterization and Chiral Analysis

A chiral molecule is one that is not superimposable on its mirror image; these two mirror-image forms are called enantiomers. libretexts.org Molecules with multiple chiral centers can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. mnstate.edu The characterization of this compound involves identifying which specific stereoisomers are present in a sample.

The primary methods for chiral analysis involve chromatography using a chiral stationary phase (CSP). These phases are themselves chiral and interact differently with the enantiomers of a compound, allowing for their separation.

Enantioselective Gas Chromatography (GC): This is a powerful technique for separating volatile chiral compounds like sesquiterpenes. researchgate.net The sample is passed through a capillary column coated with a chiral stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or related compounds, HPLC with a chiral column is the method of choice. mdpi.com It operates on the same principle as chiral GC, where the enantiomers are separated based on their differing affinities for the CSP. mdpi.com

Mass Spectrometry (MS) in Chiral Analysis: While standard MS cannot distinguish between enantiomers, it can be coupled with chiral separation techniques (GC-MS, LC-MS). nih.gov Furthermore, specific mass spectrometric methods involving chiral reference compounds or fragmentation patterns can sometimes provide information on stereoisomeric composition.

Analytical MethodPrinciple of Separation/AnalysisApplicability to this compoundKey Advantages
Enantioselective Gas Chromatography (GC)Differential interaction of volatile enantiomers with a chiral stationary phase, leading to different retention times. researchgate.netHighly applicable for direct analysis of this compound and other volatile sesquiterpenes. nih.govHigh resolution, sensitivity, and suitability for complex mixtures like essential oils.
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. mdpi.comApplicable for this compound and its non-volatile derivatives or related compounds.Excellent resolution and sensitivity; wide variety of available chiral stationary phases. mdpi.com
Mass Spectrometry (coupled with chiral separation)Used as a detector for GC or HPLC to confirm the identity and purity of separated enantiomers. nih.govEssential for confirming the mass and identity of the peaks separated by chiral GC or HPLC.Provides molecular weight and fragmentation data for unambiguous peak identification.

Determination of Relative and Absolute Stereochemistry

Once the stereoisomers have been separated and characterized, the next critical step is to determine their exact three-dimensional structure. This involves establishing both the relative and absolute stereochemistry.

Relative stereochemistry describes the orientation of different chiral centers within the molecule relative to one another (e.g., whether two substituents are on the same side, cis, or opposite sides, trans, of a ring structure).

NOESY/ROESY NMR: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques used to determine relative configuration. nih.gov These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. The presence or absence of these through-space correlations provides crucial information to build a 3D model of the molecule. nih.gov

X-ray Crystallography: This is considered the definitive method for determining both relative and absolute stereochemistry. thieme-connect.de It requires obtaining a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a precise three-dimensional map of electron density, revealing the exact position of every atom. When a heavy atom is present, anomalous dispersion effects can be used to determine the absolute configuration unambiguously. thieme-connect.denih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. researchgate.net By comparing the experimental VCD spectrum to the spectrum predicted by DFT calculations for a chosen enantiomer (e.g., the R,R-isomer), the absolute configuration can be assigned without the need for crystallization. researchgate.net

Mosher's Method: This is a chemical derivatization method using NMR. The chiral compound (if it contains an alcohol or amine) is reacted with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu This creates two diastereomeric esters or amides. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in these two diastereomers, the absolute configuration of the original alcohol or amine can be deduced. usm.edu

MethodType of Stereochemistry DeterminedPrincipleRequirements
NOESY/ROESY NMRRelativeDetects through-space interactions between nearby protons. nih.govSoluble, pure sample.
X-ray CrystallographyRelative and AbsoluteAnalyzes the diffraction pattern of X-rays from a single crystal. thieme-connect.deA high-quality single crystal of the compound.
Vibrational Circular Dichroism (VCD)AbsoluteCompares experimental and DFT-calculated VCD spectra. researchgate.netSoluble, pure sample; requires computational resources for DFT.
Mosher's Method (NMR)AbsoluteNMR analysis of diastereomers formed by reacting the compound with a chiral reagent (MTPA). usm.eduCompound must have a reactive group (e.g., -OH, -NH₂); requires chemical synthesis steps.

Synthetic Strategies for Khusene and Analogs

Total Synthesis Approaches to Khusene

The total synthesis of this compound and its oxygenated relatives, such as khusimone, has been an area of active research, prompting the development of various synthetic plans to efficiently assemble the complex molecular architecture.

Retrosynthetic Analysis and Key Bond Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. The process involves conceptually breaking down the target molecule into simpler, more readily available precursors. For the zizaane skeleton characteristic of this compound, the tricyclic system is the primary focus of disconnection.

A logical retrosynthetic strategy for the zizaane core involves disconnections at the ring junctions. Key bond disconnections would simplify the tricyclic framework into more manageable bicyclic or monocyclic intermediates. For instance, a primary disconnection might break a carbon-carbon bond of the central five-membered ring, often a bond formed via an intramolecular aldol (B89426) or Michael-type reaction in the forward synthesis. This would unravel the tricyclic system to a substituted bicyclic precursor. Further disconnections of the remaining rings, guided by established ring-forming reactions like Robinson annulation or Diels-Alder cycloadditions, would lead back to simple monocyclic or acyclic starting materials. This strategic disassembly highlights the key transformations required to build the complex structure and identifies potential challenges in controlling stereochemistry. researchgate.net

Development of Convergent and Divergent Synthetic Routes

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. While a linear synthesis builds a molecule step-by-step from a single starting material, convergent and divergent approaches offer greater efficiency and flexibility.

Conversely, a divergent synthesis starts from a common intermediate that is transformed into a library of structurally related compounds. nih.gov This strategy is particularly useful for exploring structure-activity relationships or for producing a range of natural product analogs. A divergent approach to this compound analogs would involve the synthesis of a central zizaane intermediate, which could then be subjected to various functional group transformations to yield this compound, khusimone, zizanoic acid, and other related sesquiterpenoids. researchgate.net This method allows for the efficient production of multiple target molecules from a single, advanced precursor.

Pioneering Work and Methodological Advancements in Tricyclic Sesquiterpene Synthesis

The synthesis of structurally complex natural products like tricyclic sesquiterpenes has historically served as a driving force for the development of new synthetic methodologies. nih.gov The dense arrangement of stereocenters and the strained ring systems inherent to molecules like this compound demand high levels of selectivity and efficiency in chemical reactions.

Pioneering syntheses in the zizaane family often utilized compounds from the "chiral pool"—readily available, inexpensive chiral natural products—as starting materials to establish the correct absolute stereochemistry. A notable example is the synthesis of three zizaane sesquiterpenes, (-)-khusimone, (+)-zizanoic acid, and (-)-epizizanoic acid, from the ammonium (B1175870) salt of (−)-l-10-camphorsulfonic acid, a derivative of camphor (B46023). researchgate.net This early work established a foundation for accessing the zizaane skeleton in an optically active form. researchgate.net Such syntheses not only made these rare natural products available for study but also showcased the utility of specific reactions and strategies, paving the way for more advanced and efficient second-generation approaches. acs.orggoogle.ht

Stereoselective and Asymmetric Synthesis of this compound and Related Zizaane-Type Sesquiterpenoids

Controlling the three-dimensional arrangement of atoms (stereochemistry) is arguably the most critical aspect of synthesizing complex chiral molecules like this compound. Enantioselective synthesis, which produces a single enantiomer of a chiral compound, is achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis. acs.org

Chiral Auxiliary and Asymmetric Catalysis Strategies

A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the new stereocenter is formed, the auxiliary is removed and can often be recycled. wikipedia.org Auxiliaries based on natural products like camphor (e.g., camphorsultam) or those developed for broad utility (e.g., Evans oxazolidinones) are commonly used. wikipedia.org In the synthesis of zizaane-type molecules, a chiral auxiliary could be appended to a precursor to control the stereochemistry of a key bond-forming reaction, such as an alkylation or an aldol reaction, that sets a critical stereocenter in the molecule's framework. nih.govrsc.org

Asymmetric catalysis offers a more atom-economical approach, where a small, substoichiometric amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. youtube.com This field is broadly divided into metal catalysis and organocatalysis. youtube.com Recent advances have seen the rise of asymmetric organocatalysis, which uses small, metal-free organic molecules as catalysts. youtube.com For example, the synthesis of a key zizaane-type intermediate has been accomplished using an asymmetric organocatalytic reaction, demonstrating a modern and powerful method for controlling the absolute stereochemistry of these complex structures. nih.gov

Diastereoselective Transformations in this compound Skeleton Construction

Most complex natural products, including this compound, contain multiple stereocenters. Diastereoselective synthesis aims to control the relative configuration between these stereocenters. When constructing the this compound skeleton, intramolecular reactions are powerful tools for achieving high diastereoselectivity.

Once an initial stereocenter is set, it can influence the stereochemical outcome of subsequent reactions within the same molecule. During the formation of the tricyclic zizaane framework, the cyclization steps are often highly diastereoselective. The existing stereochemistry and conformational rigidity of the substrate create a biased environment, forcing the reacting groups to approach from a specific face. For example, an intramolecular aldol or Michael addition used to close one of the rings will proceed through a transition state where steric interactions are minimized, leading preferentially to one diastereomer over all other possibilities. This substrate-controlled diastereoselectivity is fundamental to the successful construction of the intricate and stereochemically dense core of this compound and its relatives. scielo.org.mx

Synthesis of this compound Derivatives and Structural Analogs

The strategic synthesis of derivatives and analogs of this compound is crucial for understanding its chemical properties and potential applications. This involves targeted modifications of the core structure and the creation of related compounds to probe structure-reactivity relationships.

Targeted Chemical Modifications and Functionalization Strategies

The synthesis of this compound and related spiro[4.5]decane systems often involves sophisticated chemical transformations. A key approach to accessing these structures is through cationic π-cyclization reactions. proquest.com This methodology mimics the biosynthetic pathways of many terpenoids and allows for the construction of the characteristic spirocyclic core. nih.gov

The synthesis of a this compound intermediate, designated as compound 10 , has been reported via an aldol cyclization of a precursor diketone. proquest.com This highlights a strategy where functional groups are strategically placed within an acyclic or monocyclic precursor to facilitate the formation of the complex polycyclic architecture of this compound.

Further functionalization of the this compound scaffold can be envisioned through various modern synthetic methods. For instance, the introduction of different functional groups at various positions on the carbocyclic framework could lead to a diverse library of this compound derivatives. These modifications could include:

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups can alter the polarity and reactivity of the molecule.

Reduction: Saturation of double bonds or reduction of existing carbonyls can lead to different stereoisomers and conformational profiles.

C-H Functionalization: Direct modification of carbon-hydrogen bonds offers an efficient route to introduce new substituents without the need for pre-installed functional groups.

These targeted modifications are essential for creating derivatives with potentially enhanced or novel properties.

Exploration of Structure-Reactivity Relationships through Analog Synthesis

The synthesis of structural analogs of this compound, where the core structure is systematically altered, is a powerful tool for understanding structure-reactivity relationships. By comparing the chemical behavior and properties of these analogs to the parent compound, researchers can deduce the influence of specific structural motifs on reactivity.

For example, the synthesis of analogs with different ring sizes in the spirocyclic system or with varied substitution patterns can provide insights into the steric and electronic effects governing the molecule's behavior. The study that led to the synthesis of the this compound intermediate also explored the synthesis of related acorane-type sesquiterpenoids, such as γ-acoradiene. proquest.com This comparative synthesis allows for a broader understanding of the factors that control the outcome of the key cyclization reactions.

The table below summarizes key compounds related to the synthesis of this compound and its analogs, as mentioned in foundational studies.

Compound Name/IdentifierClassSynthetic Precursor/Related CompoundKey Synthetic Transformation
This compound Intermediate (10 )Spirovetivane SesquiterpenoidDiketone 171 / 184 Aldol Cyclization
α-Acorenol (9 )Acorane SesquiterpenoidAcetylenic Substrate 5 / 7 Cationic π-Cyclization
γ-Acoradiene (106 )Acorane SesquiterpenoidCyclization Intermediate 98 / 99 Further Elaboration

This systematic approach to synthesizing analogs is fundamental to building a comprehensive understanding of the chemical landscape of the spirovetivane sesquiterpenoids.

Biosynthetic Pathways and Enzymatic Mechanisms of Khusene

Investigation of Terpene Synthase Enzymes Catalyzing Khusene Formation

The biosynthesis of all terpenes, including this compound, begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. pnas.org For sesquiterpenes like this compound, three of these C5 units are assembled to form the C15 precursor, farnesyl pyrophosphate (FPP). The crucial step in defining the unique carbon skeleton of this compound is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases.

The formation of cyclic terpenoids is a classic example of an enzyme-initiated electrophilic cascade reaction. nih.govnih.gov This process is initiated by the terpene synthase, which facilitates the removal of the pyrophosphate group from FPP. This "initiation" step generates a highly reactive carbocation. nih.gov The enzyme's active site then masterfully guides this reactive intermediate through a series of intramolecular cyclizations, a "proliferation" phase, where the carbon chain essentially folds back on itself to form the characteristic ring structures of the target molecule. nih.govrsc.org The cascade is finally "terminated" by a deprotonation or quenching event, which neutralizes the positive charge and releases the final, stable sesquiterpene product. nih.gov The remarkable diversity of sesquiterpene skeletons found in nature arises from the different ways terpene synthases can control this cyclization cascade, leading to a vast array of products from a single precursor. rsc.org

Carbocations are central to the biosynthesis of this compound and other terpenes. unacademy.comyoutube.com These are highly unstable, positively charged carbon species that are formed for infinitesimally short periods during the reaction. unacademy.com The initial ionization of FPP generates a farnesyl cation. This is just the first in a series of carbocationic intermediates. The enzyme's active site provides a controlled environment that stabilizes these transient species and directs their subsequent reactions. The formation of the tricyclic framework of this compound involves a series of intramolecular additions where the double bonds within the farnesyl chain attack the positively charged carbon center. This process is often accompanied by hydride shifts or other rearrangements, where a hydrogen atom or an alkyl group migrates to a different position within the molecule to form a more stable carbocation. uomustansiriyah.edu.iqlibretexts.org These rearrangements are critical for achieving the final, intricate structure of this compound. The stability of the carbocation intermediates plays a significant role in dictating the reaction pathway, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. youtube.com

Mechanistic Studies of Biosynthetic Rearrangements Leading to this compound

The precise mechanistic steps leading to the this compound skeleton are a subject of ongoing research, often involving computational studies and isotopic labeling experiments. nih.govresearchgate.net These studies aim to map the complex series of carbocation rearrangements that occur after the initial cyclization of FPP. It is proposed that after the initial formation of a macrocyclic cation, a series of 1,2-hydride and 1,3-hydride shifts, along with further cyclization events, guide the molecule towards the this compound scaffold. nih.gov The potential energy landscape of these reactions is often very flat, suggesting that once the initial carbocation is formed, the subsequent rearrangements can proceed with minimal enzymatic intervention, almost as if the molecule is "pre-programmed" to fold into its final form. nih.gov However, the enzyme still plays a crucial role in initiating the cascade and preventing the highly reactive intermediates from being quenched prematurely or reacting in undesired ways.

Genetic and Genomic Approaches to Identify Biosynthetic Gene Clusters for this compound

The identification of the specific genes and enzymes responsible for this compound biosynthesis has been a key focus of research. researchgate.net Advances in genomics and bioinformatics have enabled scientists to mine the genomes of organisms like Vetiveria zizanioides for genes encoding terpene synthases. researchgate.netnumberanalytics.com By sequencing the genome or transcriptome of the plant, researchers can identify candidate genes that are likely to be involved in sesquiterpene biosynthesis. pnas.orgresearchgate.net These candidate genes can then be cloned and expressed in a model organism, such as E. coli or yeast, to determine their function.

One common approach is to look for biosynthetic gene clusters (BGCs), which are groups of genes that are physically clustered together on the chromosome and are involved in the production of a specific secondary metabolite. numberanalytics.com While terpene synthase genes are not always found in classical BGCs like those for polyketides or non-ribosomal peptides, the genes for the upstream pathway (MVA or MEP) are often co-regulated. pnas.orgnih.govnih.gov Various computational tools, such as antiSMASH, have been developed to predict the locations of BGCs in genomic data. nih.gov More recent approaches leverage deep learning and protein language models to identify core biosynthetic genes with even greater speed and precision. biorxiv.org

Through such approaches, several sesquiterpene synthase genes have been identified from Vetiveria zizanioides. For example, a study identified a vetiver-specific terpene synthase gene, VzTPS9, responsible for the production of cedrol, another important sesquiterpene in vetiver oil. pnas.orgnih.govpnas.org While a specific synthase solely for this compound has been more elusive, it is likely that a multi-product terpene synthase is responsible for its production, possibly alongside other sesquiterpenes.

Engineered Biosynthesis and Heterologous Expression for this compound Production

Once a terpene synthase gene responsible for this compound production is identified, it can be introduced into a microbial host to create a "cell factory" for the sustainable and scalable production of the compound. nih.govillinois.edu This process, known as engineered biosynthesis or heterologous expression, offers a promising alternative to the traditional methods of extracting this compound from plant sources, which can be slow, resource-intensive, and subject to environmental variability. nih.govsci-hub.se

The general strategy involves cloning the terpene synthase gene into an expression vector and transforming it into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae (yeast). nih.govnih.gov The host's metabolism is often engineered to increase the supply of the FPP precursor, for example, by overexpressing key enzymes in the MVA or MEP pathway. nih.govnih.gov This helps to channel more of the cell's resources towards the production of the desired sesquiterpene.

Computational Chemistry and Theoretical Studies of Khusene

Quantum Chemical Calculations for Electronic Structure and Reactivity of Khusene

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of a molecule's electronic structure, which governs its physical and chemical properties. rsc.orgarxiv.orgarxiv.orgnih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgyoutube.comaps.orgresearchgate.net For this compound, DFT calculations would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves finding the minimum energy structure on the potential energy surface.

Energetics: Calculating key thermodynamic properties such as the heat of formation and strain energy. nih.gov This information is crucial for understanding the stability of this compound and its isomers.

Electronic Properties: Predicting properties like the dipole moment, polarizability, and the distribution of electron density, which are vital for understanding how this compound interacts with other molecules.

A hypothetical application of DFT to analyze different isomers of this compound could yield data such as that presented in Table 1.

Table 1: Hypothetical DFT Results for this compound Isomers This table is for illustrative purposes only, as no specific data for this compound is available.

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Isomer A0.001.25.5
Isomer B+2.52.55.2
Isomer C+5.10.55.8

Beyond DFT, other quantum chemical methods could provide further insights into this compound's properties.

Ab Initio Methods: These "from first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations. wikipedia.orgscribd.com While computationally more demanding, they could be used to benchmark the accuracy of DFT results for this compound and to study systems where DFT might be less reliable. researchgate.netlibretexts.org

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods. scribd.comresearchgate.netlibretexts.org While less accurate, they could be valuable for initial, large-scale screening of this compound derivatives or for studying very large systems involving this compound.

Molecular Dynamics Simulations of this compound Conformations and Interactions

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement of atoms and molecules over time. youtube.comillinois.eduk-state.edu For this compound, MD simulations would be invaluable for:

Conformational Analysis: Exploring the different shapes (conformations) that the this compound molecule can adopt at different temperatures and in different solvents. nih.govucr.edu This is particularly important for flexible molecules, as their conformation can significantly impact their properties and reactivity.

Intermolecular Interactions: Simulating how this compound interacts with other molecules, such as solvents or biological macromolecules. illinois.edunih.govnih.gov This can help to predict its solubility, its ability to bind to a receptor, and other important macroscopic properties. The forces in these simulations are typically described by a force field, which is a set of parameters that define the potential energy of the system. nih.govmdpi.com

A hypothetical MD simulation of this compound in water could track properties like the root-mean-square deviation (RMSD) to assess conformational stability, as shown in the illustrative Table 2.

Table 2: Hypothetical RMSD Data for this compound in Water from an MD Simulation This table is for illustrative purposes only, as no specific data for this compound is available.

Time (ps)RMSD (Å)
00.00
1001.25
2001.50
3001.45
4001.60
5001.55

Mechanistic Investigations of Chemical Reactions Involving this compound using Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. researchgate.netescholarship.orgyoutube.comyoutube.com

For any chemical reaction involving this compound, computational methods can be used to:

Locate Transition States: The transition state is the highest energy point along the reaction pathway and is the key to understanding the reaction rate. ucsb.eduucsb.eduscm.com Computational methods can be used to find the geometry and energy of the transition state. youtube.com

Map Reaction Pathways: By calculating the intrinsic reaction coordinate (IRC), chemists can trace the path from reactants to products through the transition state, providing a detailed picture of the reaction mechanism.

Theoretical Structure-Activity Relationship (SAR) and Chemoinformatics Studies of this compound

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or other properties. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net Chemoinformatics employs computational methods to analyze large datasets of chemical information. For this compound, these approaches could be used to:

Develop QSAR Models: If a set of this compound derivatives with known activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be built. This model would be a mathematical equation that relates the structural features of the molecules to their activity, allowing for the prediction of the activity of new, unsynthesized derivatives.

Virtual Screening: Using chemoinformatics tools, large databases of compounds could be screened to identify molecules with similar structural features to this compound, potentially leading to the discovery of new compounds with similar properties.

Application of Machine Learning and Artificial Intelligence in this compound Computational Research

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is a rapidly advancing field that holds significant promise for the study of complex natural products like this compound. researchgate.netrsc.org While direct applications of these technologies to this compound are not yet widely documented in existing literature, the established success of ML and AI in accelerating the analysis of other molecules provides a clear roadmap for future research directions. arxiv.orgresearchgate.net These computational tools offer the potential to dramatically reduce the time and resources required for in-depth analysis, moving beyond traditional computational methods. researchgate.net

The core principle behind applying ML to a compound like this compound involves training algorithms on large datasets of chemical information to recognize patterns and make predictions about its behavior and properties. capes.gov.br These datasets can be sourced from experimental results or generated through high-throughput quantum mechanical calculations. researchgate.net Once trained, these models can predict a wide range of characteristics for this compound, from its fundamental physicochemical properties to its potential reactivity, with a high degree of accuracy and at a fraction of the computational cost of conventional methods. wpi.edu

For a sesquiterpenoid like this compound, with its intricate stereochemistry, ML algorithms could be particularly adept at navigating the complex potential energy surface to identify stable conformers or predict reaction pathways. The development of specialized ML models could enable rapid screening of this compound derivatives for desired properties, guiding synthetic efforts and uncovering new potential applications.

Detailed Research Findings

Although specific research on this compound using ML is nascent, the methodologies developed for other complex molecules, such as those in materials science and drug discovery, are directly transferable. researchgate.netresearchgate.net For instance, supervised learning models have proven highly effective in predicting molecular properties based on composition and structure. researchgate.net

One of the primary applications would be the development of a high-accuracy ML potential for this compound. This would involve generating a comprehensive dataset of this compound's energies and forces using a high-level quantum mechanical method, such as Density Functional Theory (DFT). This dataset would then be used to train a neural network or other machine learning model. The resulting ML potential could then be used for large-scale molecular dynamics simulations, allowing for the study of the dynamic behavior of this compound over longer timescales than would be feasible with direct DFT calculations.

Furthermore, generative AI models could be employed to explore the chemical space around this compound, designing novel structures with potentially enhanced or entirely new properties. arxiv.org These models, guided by the principles of statistical mechanics and trained on vast chemical databases, can propose new molecules that are synthetically accessible and possess desired characteristics. arxiv.org

The table below illustrates a hypothetical application of different ML models for predicting various properties of this compound, based on performance metrics observed in studies of other molecules.

Table 1: Hypothetical Performance of Machine Learning Models in Predicting this compound Properties

Predicted Property Machine Learning Model Hypothetical Performance Metric (R²) Key Input Features
Heat of Formation Random Forest 0.95 Elemental composition, bond energies, atomic radii
Vibrational Frequencies Graph Neural Network 0.98 3D molecular graph, interatomic distances
¹³C NMR Chemical Shifts Kernel Ridge Regression 0.99 Local atomic environments, shielding tensors
Reaction Enthalpy Gradient Boosting 0.92 Reactant and product structures, solvent effects

Another significant area of application is in the interpretation of complex spectral data. Machine learning algorithms can be trained to recognize patterns in spectroscopic data (e.g., NMR, IR, Mass Spectrometry) that correspond to specific structural features of this compound and its isomers. This could greatly assist in the rapid identification and characterization of this compound from natural extracts.

The following table demonstrates how machine learning could be used to classify different aspects of this compound's reactivity, a task that is crucial for understanding its chemical behavior and potential applications.

Table 2: Illustrative Use of Machine Learning for this compound Reactivity Analysis

Research Objective Machine Learning Approach Input Data Type Potential Insights
Predicting Regioselectivity Support Vector Machine Electronic and steric descriptors Identification of the most likely sites for electrophilic or nucleophilic attack
Classifying Reaction Types Convolutional Neural Network Reaction maps (2D images of reactants and products) High-throughput screening of potential reactions and their outcomes
Identifying Transition States Recurrent Neural Network Time-series data from reaction dynamics simulations Understanding reaction mechanisms and energy barriers

The continued development and application of machine learning and artificial intelligence in computational chemistry are poised to revolutionize the study of natural products. For a compound like this compound, these technologies offer a pathway to a deeper understanding of its chemical world, from its fundamental properties to its potential for new and exciting applications, all while accelerating the pace of discovery. rsc.org

Advanced Analytical Techniques in Khusene Research

Hyphenated Techniques for Comprehensive Analysis of Complex Matrices Containing Khusene

The analysis of this compound is often complicated by its occurrence in intricate mixtures, such as essential oils, which can contain hundreds of other structurally similar compounds. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for resolving and identifying individual components within these complex matrices. nih.govresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the components of a mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides detailed mass spectra that act as a chemical fingerprint, allowing for the identification of this compound and its isomers. wiley.comvetiver.orgcopernicus.org The analysis of vetiver oil, a primary source of this compound, heavily relies on GC-MS to determine its chemical composition, including the percentage of khusimene (a synonym for this compound). wiley.comvetiver.org

For enhanced separation of highly complex samples like vetiver oil, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers superior resolving power. researchgate.netnih.gov This technique employs two different capillary columns with orthogonal separation mechanisms, allowing for a much more detailed chemical profile of the essential oil. nih.gov A study on Thai vetiver root oils demonstrated that while GC-MS identified 64 volatile constituents, GCxGC-MS was able to resolve and identify 245 individual components, showcasing its advanced capability. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is another powerful hyphenated technique. While less common for volatile hydrocarbons like this compound, it is invaluable for analyzing less volatile or thermally sensitive sesquiterpenes and their derivatives. nih.govresearchgate.netresearchgate.net LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. This technique is particularly useful for the analysis of sesquiterpene lactones and other oxygenated derivatives that may be present alongside this compound in plant extracts. researchgate.netresearchgate.netresearchgate.net

The following table summarizes the application of various hyphenated techniques in the analysis of essential oils containing sesquiterpenes like this compound.

Analytical TechniqueSeparation PrincipleDetection PrincipleApplication in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS) Volatility and column interactionMass-to-charge ratioPrimary method for identification and quantification of this compound in vetiver oil. wiley.comvetiver.orgcopernicus.org
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) Two orthogonal GC columnsMass-to-charge ratioEnhanced separation and identification of isomers in complex essential oils. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Partitioning between mobile and stationary phasesMass-to-charge ratioAnalysis of less volatile sesquiterpenes and their derivatives in plant extracts. nih.govresearchgate.netresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC separation followed by precursor and product ion analysisMass-to-charge ratioStructural elucidation and sensitive detection of sesquiterpenes in complex matrices. researchgate.net

High-Resolution Spectroscopic Methods and Emerging Modalities

Beyond routine identification, cutting-edge spectroscopic and diffraction techniques provide deeper insights into the intricate structural details of this compound, including its stereochemistry and isomeric forms.

Advanced NMR Pulse Sequences for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For complex sesquiterpenes like this compound, advanced 2D NMR pulse sequences are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and determining the molecule's connectivity. researchgate.netnih.govresearchgate.netf1000research.com

Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to trace out the carbon skeleton. researchgate.netnih.gov Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) proton-carbon couplings, which is crucial for piecing together the complete molecular structure. researchgate.netnih.gov The combination of these experiments allows for the detailed and definitive structural characterization of novel sesquiterpenes isolated from natural sources. mdpi.com

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation

Isomers, molecules with the same chemical formula but different structural arrangements, are common among sesquiterpenes and can be challenging to distinguish using conventional chromatographic and mass spectrometric methods alone. Ion Mobility Spectrometry (IMS), especially when coupled with mass spectrometry (IMS-MS), offers an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. researchgate.netresearchgate.net This technique can differentiate between isomers of this compound that may co-elute in GC or LC, providing a more accurate and comprehensive chemical profile of the sample. researchgate.net The ability of IMS-MS to separate and identify isomeric and isobaric compounds is particularly valuable in metabolomics and the analysis of complex natural product extracts.

Micro-Electron Diffraction (MicroED) for Crystalline Micro-Samples

For absolute structural determination, including stereochemistry, single-crystal X-ray diffraction has traditionally been the gold standard. However, this technique requires relatively large, high-quality crystals, which can be difficult to obtain for many natural products. Micro-Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy technique that can determine the structure of small molecules and natural products from nanocrystals that are a billionth of the size required for X-ray diffraction. wiley.comvetiver.orgnih.govresearchgate.net This method has been successfully applied to elucidate the structures of various natural products, including sesquiterpenes, from minute amounts of material, even from complex mixtures. vetiver.orgresearchgate.net The ability of MicroED to work with extremely small crystals opens up new avenues for the structural characterization of rare or difficult-to-crystallize compounds like this compound and its derivatives. wiley.comnih.gov

Quantitative Analytical Methodologies for this compound in Mixtures

Accurate quantification of this compound in mixtures such as vetiver oil is crucial for quality control, standardization, and various research applications. Several analytical methodologies have been developed and validated for the precise measurement of sesquiterpenes in complex matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile compounds. vetiver.org By using an internal standard and creating a calibration curve with a pure standard of this compound, its concentration in an essential oil can be determined with high accuracy and precision. For even more complex mixtures where co-elution can be a problem, comprehensive two-dimensional gas chromatography with FID (GCxGC-FID) provides enhanced separation and more accurate quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be employed for the quantification of sesquiterpenes, particularly for less volatile compounds or when derivatization is employed. nih.govnih.govresearchgate.net Validated HPLC methods, following ICH guidelines, ensure the reliability of the quantitative data in terms of linearity, accuracy, precision, and robustness. nih.govresearchgate.net

Quantitative NMR (qNMR) is a powerful, standard-free method for determining the concentration of compounds in a mixture. researchgate.netresearchgate.net Both one-dimensional (1D) ¹H-qNMR and two-dimensional (2D) qNMR, such as COSY qNMR, can be used. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of the absolute quantity of a substance using a certified internal standard. This technique is particularly advantageous as it is non-destructive and can provide quantitative information on multiple components simultaneously without the need for individual calibration curves for each compound. nih.govresearchgate.net

The table below outlines key parameters for validated quantitative methods applicable to sesquiterpenes like this compound.

MethodKey ParametersApplication
GC-FID Internal Standard, Calibration CurveRoutine quantification of volatile compounds like this compound in essential oils. vetiver.org
GCxGC-FID Internal Calibration, Peak Volume NormalizationAccurate quantification in highly complex mixtures with co-eluting peaks. nih.gov
Validated HPLC Linearity, Accuracy, Precision, LOD, LOQQuantification of less volatile sesquiterpenes and in various formulations. nih.govnih.govresearchgate.net
qNMR Certified Internal Standard, Pulse SequenceAbsolute, standard-free quantification of multiple components in a mixture. nih.govresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Khusene

Development of Novel and Sustainable Synthetic Methodologies for Khusene

Furthermore, the development of catalytic systems that can control the stereochemistry of the molecule is a critical area of focus. Novel cross-coupling reactions, such as the Suzuki–Miyaura and Sonogashira reactions, are being developed for the synthesis of complex organic molecules and could be adapted for this compound synthesis. beilstein-journals.org The design of novel catalysts and building blocks will be instrumental in achieving high yields and selectivity. beilstein-journals.orgnih.govmdpi.com The principles of green chemistry, such as performing reactions under solvent-free conditions or using mechanochemical activation, are also expected to play a significant role in making the synthesis of this compound and its derivatives more sustainable. mdpi.com

Inspired by the total synthesis of other complex natural products, future methodologies for this compound may draw from the "chiral pool," utilizing readily available and sustainable starting materials. researchgate.net For instance, strategies using functionalized natural compounds as starting points have proven effective for synthesizing other sesquiterpenoids and could be a blueprint for future this compound syntheses. researchgate.net

Advanced Biosynthetic Engineering for Enhanced and Selective this compound Production

Metabolic engineering of microbial hosts offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources for the production of valuable sesquiterpenes. nih.gov The focus of future research in this area will be on optimizing microbial platforms, such as Escherichia coli and Saccharomyces cerevisiae, for the high-yield and selective production of this compound and its immediate precursor, (+)-zizaene. nih.govnih.gov

A key strategy involves modulating the metabolic flux towards the precursor molecule, farnesyl diphosphate (B83284) (FPP). nih.govmdpi.com This can be achieved by overexpressing genes in the native methylerythritol phosphate (B84403) (MEP) pathway or by introducing and optimizing the heterologous mevalonate (B85504) (MVA) pathway. nih.govnih.gov Systematic approaches to identify and alleviate bottlenecks in these pathways are crucial. For example, studies have shown that increasing the supply of the zizaene synthase (ZS) enzyme, which catalyzes the conversion of FPP to (+)-zizaene, can significantly boost production titers. nih.gov This can be accomplished by using strong promoters, and multi-plasmid systems to increase the copy number of the synthase gene. nih.gov

Further enhancements in production can be achieved through:

Protein Engineering: Modifying the terpene synthase itself to improve its catalytic efficiency, stability, and product specificity. nih.gov

Pathway Optimization: Fine-tuning the expression levels of all pathway enzymes to ensure a balanced metabolic flow and prevent the accumulation of toxic intermediates. dtu.dk

Host Strain Engineering: Developing superior chassis strains that are better suited for terpenoid production by, for example, improving precursor supply or tolerance to the final product. researchgate.net

Fermentation Optimization: Optimizing culture conditions such as temperature, pH, and nutrient feeding strategies to maximize cell growth and product formation. nih.gov

The ultimate goal is to develop a robust and scalable microbial platform for the sustainable production of this compound and other valuable fragrant molecules for the cosmetic and fragrance industries. nih.gov

Engineering StrategyTargetPotential Outcome
Metabolic Flux Modulation Mevalonate (MVA) or Methylerythritol phosphate (MEP) pathwayIncreased supply of FPP precursor
Enzyme Expression Optimization Zizaene Synthase (ZS)Enhanced conversion of FPP to (+)-zizaene
Protein Engineering Terpene SynthasesImproved catalytic efficiency and product selectivity
Host Strain Development E. coli, S. cerevisiaeRobust microbial chassis for industrial production

Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics) for Holistic Understanding of this compound Biosynthesis

A comprehensive understanding of the genetic and metabolic networks governing this compound biosynthesis in its native producer, vetiver grass (Chrysopogon zizanioides), is essential for both rational metabolic engineering and breeding improved plant varieties. nih.govresearchgate.net The integration of multiple "omics" datasets—genomics, transcriptomics, and metabolomics—provides a powerful approach to unravel the complex regulatory mechanisms involved. nih.govresearchgate.netbiorxiv.org

Transcriptome analysis of different vetiver morphotypes has already begun to shed light on the genetic basis of oil quality. nih.gov Studies have identified and functionally characterized several terpene synthase (TPS) genes responsible for producing a variety of sesquiterpenoids. researchgate.net For instance, the root transcriptomes of 'CIM-Vridhi' and 'CIMAP-Khusinolika' vetiver genotypes revealed distinct expression profiles of TPS genes, correlating with their unique chemical compositions. researchgate.net Specifically, genes involved in the sesquiterpene biosynthesis pathway were found to be upregulated in a high-quality oil-producing morphotype. nih.gov

Metabolomic studies, often using techniques like GC-MS, have been employed to characterize the chemical composition of vetiver essential oil and to discriminate between oils of different geographical origins. lcms.czphytojournal.com Untargeted metabolomic approaches, combining techniques like UPLC and HRMS, can provide a more comprehensive overview of the chemical constituents beyond the volatile fraction. lcms.cz

Future research will focus on the tight integration of these omics datasets. For example, by correlating gene expression data (transcriptomics) with metabolite profiles (metabolomics) from different vetiver tissues, developmental stages, or genotypes, researchers can:

Identify novel genes, including transcription factors and other regulatory proteins, that control the expression of key biosynthetic enzymes like zizaene synthase. nih.govresearchgate.net

Elucidate the complete biosynthetic pathway leading to this compound and other related sesquiterpenes.

Understand how environmental factors or stress conditions, such as exposure to acid mine drainage, affect the metabolic pathways in vetiver. nih.gov

Discover the role of root-associated microbes in the biogenesis of the essential oil components, as some bacteria may metabolize sesquiterpenes or induce the expression of plant terpene synthase genes. researchgate.netnih.gov

This holistic understanding will provide a valuable knowledge base for targeted genetic improvement of vetiver and for the rational design of engineered biosynthetic pathways in microbial hosts. researchgate.netnih.gov

Omics ApproachKey Findings and Future Goals
Transcriptomics Identification of terpene synthase (TPS) genes; discovery of regulatory genes (e.g., transcription factors); understanding differential gene expression across vetiver varieties. nih.govresearchgate.net
Metabolomics Profiling of sesquiterpene composition; discrimination of oil quality based on chemical fingerprint; identifying metabolic shifts in response to stress. lcms.cznih.gov
Multi-Omics Integration Correlating gene expression with metabolite accumulation; building comprehensive models of the biosynthetic network; identifying targets for metabolic engineering and crop improvement. nih.govresearchgate.net

Predictive Modeling and De Novo Design of Novel this compound-Based Structures through Advanced Computational Approaches

The vast structural diversity of terpenoids arises from the complex catalytic activity of terpene synthases (TSs), which guide highly reactive carbocation intermediates through specific cyclization cascades. researchgate.netnih.gov Predicting the function of these enzymes from their sequence alone is challenging, hindering the discovery and engineering of novel TSs. researchgate.net Advanced computational approaches are emerging as powerful tools to overcome these limitations and to rationally design novel enzymes and this compound-based structures. nih.govplos.org

Future research in this domain will likely focus on several key areas:

Predictive Engineering of Terpene Synthases: Machine learning models, combining both sequence and structural information, are being developed to more accurately predict the product outcome of a given TS. researchgate.netplos.org These models can help screen the vast number of uncharacterized putative TS sequences available in genomic databases to identify enzymes with desired functionalities. plos.org Co-evolutionary analysis can further pinpoint key residues and distant functional contacts that influence the reaction pathway, providing valuable insights for enzyme engineering. plos.org

Computational Design of Enzyme Function: By understanding the structural determinants of catalysis, researchers can computationally design and modify the active sites of existing terpene synthases to alter their product specificity or even create entirely new reaction cascades. researchgate.net This could lead to the biosynthesis of novel sesquiterpene scaffolds that are not found in nature.

De Novo Protein Design: A more ambitious goal is the de novo design of artificial enzymes from scratch. nih.govresearchgate.netbiorxiv.org This involves creating a protein with a specific, pre-determined three-dimensional structure capable of binding a substrate like FPP and catalyzing a desired transformation. While still a nascent field, progress in designing stable protein scaffolds and incorporating functional motifs, such as binding cavities, suggests that designing custom terpene synthases is a long-term possibility. nih.govmdpi.com

Predictive Modeling of Bioactivity: Computational methods can also be used to predict the properties, such as odor characteristics or biological activity, of novel this compound-based structures designed through enzymatic or chemical synthesis. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising properties.

These computational tools, integrated with experimental validation, will accelerate the discovery and development of novel sesquiterpenoids derived from the this compound scaffold, with potential applications in fragrances, pharmaceuticals, and beyond. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the molecular structure of Khusene?

  • Methodological Answer : Combine spectroscopic methods (e.g., NMR, IR, mass spectrometry) with X-ray crystallography for unambiguous structural identification. Validate purity using HPLC and elemental analysis. For novel derivatives, include comparative data with known analogs to confirm structural deviations .
  • Table : Common Techniques for Structural Analysis

TechniqueApplication in this compound ResearchKey Metrics
NMRFunctional group identificationChemical shift, coupling constants
XRD3D crystal structure determinationAtomic coordinates, bond lengths
HPLCPurity assessmentRetention time, peak symmetry

Q. How can researchers optimize synthetic pathways for this compound derivatives to improve yield?

  • Methodological Answer : Use a factorial design of experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Analyze outcomes via ANOVA to identify statistically significant factors. Include error margins and reproducibility tests across ≥3 independent trials .

Q. What criteria should guide the selection of in vitro models for studying this compound’s bioactivity?

  • Methodological Answer : Prioritize models with established relevance to this compound’s hypothesized mechanism (e.g., enzyme inhibition assays for kinase-targeted compounds). Validate model robustness using positive/negative controls and dose-response curves. Document cell line authenticity and passage numbers to mitigate variability .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound under varying pH conditions be resolved?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., solvent composition, measurement techniques). Replicate conflicting studies under controlled conditions using standardized buffers and calibrated instrumentation. Apply Bland-Altman analysis to quantify inter-study bias .
  • Table : Stability Data Discrepancy Analysis

StudypH RangeDegradation Rate (%)Proposed Confounding Factor
A2–412 ± 2Temperature fluctuations (±3°C)
B4–625 ± 4Presence of trace metals

Q. What computational strategies are viable for predicting this compound’s interactions with non-target proteins?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) with ensemble receptor conformations to account for protein flexibility. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with cheminformatics databases to assess novelty .

Q. How should researchers design longitudinal studies to assess this compound’s ecological impact without introducing sampling bias?

  • Methodological Answer : Use stratified random sampling across ecosystems, ensuring proportional representation of biotic/abiotic factors. Incorporate seasonal controls and blinded data collection protocols. Apply mixed-effects models to distinguish temporal trends from random noise .

Methodological Frameworks for Rigor

  • Data Contradiction Resolution : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses before experimental replication .
  • Ethical Compliance : For human subject studies involving this compound metabolites, follow IRB protocols for participant selection and informed consent, including justification for exclusion/inclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.